
3-Methylundecanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylundecanal is an organic compound with the molecular formula C12H24O. It is an aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. This compound is known for its distinctive odor, which is often described as citrusy or floral. It is used in various applications, particularly in the fragrance industry.
準備方法
Synthetic Routes and Reaction Conditions: 3-Methylundecanal can be synthesized through several methods. One common approach involves the oxidation of 3-methylundecanol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions to yield the desired aldehyde.
Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation of 1-decene. This process involves the addition of a formyl group to the terminal carbon of the alkene, followed by hydrogenation to produce the aldehyde. The reaction is catalyzed by transition metal complexes, such as rhodium or cobalt, under high pressure and temperature.
化学反応の分析
Types of Reactions: 3-Methylundecanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form the corresponding carboxylic acid, 3-methylundecanoic acid, using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 3-methylundecanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The formyl group can participate in nucleophilic substitution reactions, forming derivatives like imines or oximes when reacted with amines or hydroxylamine, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, hydroxylamine
Major Products:
Oxidation: 3-Methylundecanoic acid
Reduction: 3-Methylundecanol
Substitution: Imines, oximes
科学的研究の応用
3-Methylundecanal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is widely used in the fragrance industry due to its pleasant odor. It is a key ingredient in perfumes, soaps, and detergents.
作用機序
The mechanism of action of 3-Methylundecanal involves its interaction with olfactory receptors in the nasal cavity. When inhaled, the compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. The molecular targets are primarily olfactory receptor proteins, which are part of the G-protein coupled receptor (GPCR) family. The binding of this compound to these receptors activates a cascade of intracellular events, leading to the generation of nerve impulses that are transmitted to the brain, where the odor is perceived.
類似化合物との比較
2-Methylundecanal: Similar in structure but with the methyl group attached to the second carbon instead of the third. It has a slightly different odor profile and is also used in fragrances.
3-Methylthiodecanal: Contains a sulfur atom in the chain, giving it distinct olfactory properties and applications in flavor and fragrance industries.
Hexyl cinnamaldehyde: Another aldehyde used in fragrances, but with a different carbon chain length and aromatic ring, resulting in a different scent.
Uniqueness: 3-Methylundecanal is unique due to its specific molecular structure, which imparts a distinctive citrusy or floral odor. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry.
特性
CAS番号 |
77772-06-6 |
|---|---|
分子式 |
C12H24O |
分子量 |
184.32 g/mol |
IUPAC名 |
3-methylundecanal |
InChI |
InChI=1S/C12H24O/c1-3-4-5-6-7-8-9-12(2)10-11-13/h11-12H,3-10H2,1-2H3 |
InChIキー |
SXYARAIVIPVMGK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




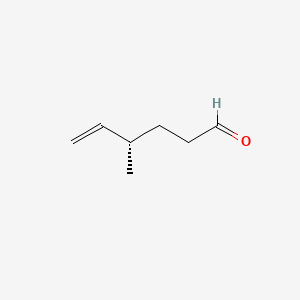
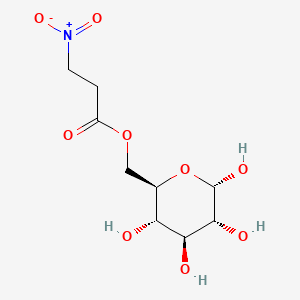
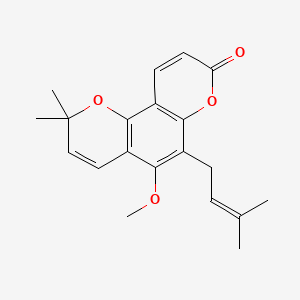

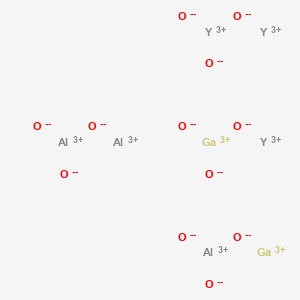
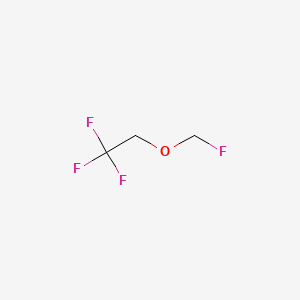
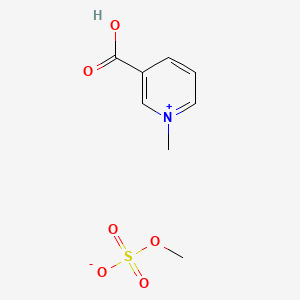




![[3-[[4-[[4-[Hydroxy-[(1-methylpyridin-1-ium-3-yl)amino]methylidene]cyclohexa-2,5-dien-1-ylidene]carbamoyl]benzoyl]amino]phenyl]-(1-methylpyridin-4-ylidene)azanium](/img/structure/B12650363.png)
